5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid
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Overview
Description
5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid is a unique organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by a furan ring substituted with cyclopropyl and dimethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, pressure, and choice of solvent, play a crucial role in optimizing the synthesis .
Chemical Reactions Analysis
5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Scientific Research Applications
5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Cyclopropyl-2,4-dimethylfuran-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-Dimethylfuran-3-carboxylic acid: Lacks the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylfuran-3-carboxylic acid: Lacks the dimethyl groups, affecting its reactivity and applications. The presence of both cyclopropyl and dimethyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclopropyl-2,4-dimethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C10H12O3/c1-5-8(10(11)12)6(2)13-9(5)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
CHUMIWQLPLZOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)C2CC2 |
Origin of Product |
United States |
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